molecular formula C12H25N3 B6261192 1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine CAS No. 1343660-26-3

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine

Cat. No.: B6261192
CAS No.: 1343660-26-3
M. Wt: 211.35 g/mol
InChI Key: KDXHYRMKXQQFNG-UHFFFAOYSA-N
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Description

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is a chemical compound with the molecular formula C11H23N3. It is a derivative of piperazine and piperidine, featuring a methyl group attached to the nitrogen atom of the piperazine ring and a 4-methylpiperidin-4-ylmethyl group attached to the other nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with 4-methylpiperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-piperidinylpiperazine
  • 1-methylpiperazine
  • 4-methylpiperidine

Uniqueness

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine is unique due to its dual piperazine and piperidine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its similar compounds .

Properties

CAS No.

1343660-26-3

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

1-methyl-4-[(4-methylpiperidin-4-yl)methyl]piperazine

InChI

InChI=1S/C12H25N3/c1-12(3-5-13-6-4-12)11-15-9-7-14(2)8-10-15/h13H,3-11H2,1-2H3

InChI Key

KDXHYRMKXQQFNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN2CCN(CC2)C

Purity

95

Origin of Product

United States

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